molecular formula C16H19NO2 B12094264 (s)-3-(4-Benzyloxyphenyl)-beta-alaninol

(s)-3-(4-Benzyloxyphenyl)-beta-alaninol

Cat. No.: B12094264
M. Wt: 257.33 g/mol
InChI Key: LTGQQRZGPYYPNY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral compound with the molecular formula C16H19NO2 It is characterized by the presence of an amino group, a benzyloxy-substituted phenyl ring, and a hydroxyl group on a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and (S)-alanine.

    Formation of Schiff Base: The aldehyde group of 4-benzyloxybenzaldehyde reacts with the amino group of (S)-alanine to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group can interact with hydrophobic regions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • (S)-3-amino-3-(4-benzyloxyphenyl)propan-1-ol
  • 3-(4-(benzyloxy)phenyl)propan-1-ol
  • 3-(3-benzyloxy-4,5-dimethoxyphenyl)-1-(3-benzyloxy-4-methoxyphenyl)propan-1-ol

Comparison: (S)-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2/t16-/m0/s1

InChI Key

LTGQQRZGPYYPNY-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CCO)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.